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Compound of Interest

Compound Name: Fenoxaprop-ethyl, (-)-

Cat. No.: B038666 Get Quote

Disclaimer: Comprehensive toxicological data specifically for the S-(-)-enantiomer of

fenoxaprop-ethyl is limited in publicly available scientific literature. The majority of regulatory

and research studies have focused on the racemic mixture (fenoxaprop-ethyl) or the

herbicidally active R-(+)-enantiomer (fenoxaprop-P-ethyl). This document summarizes the

available information on the stereoselective toxicity of fenoxaprop-ethyl and provides a detailed

toxicological profile of the racemic mixture and the R-(+)-enantiomer as a frame of reference.

The potential for different toxicological properties of the S-(-)-enantiomer should be considered.

Introduction
Fenoxaprop-ethyl is a selective herbicide belonging to the aryloxyphenoxypropionate class. It

exists as a racemic mixture of two enantiomers: the R-(+)-enantiomer and the S-(-)-enantiomer.

The herbicidal activity is primarily attributed to the R-(+)-enantiomer, which inhibits the acetyl-

CoA carboxylase (ACCase) enzyme in grasses, leading to a disruption of fatty acid synthesis.

[1] Consequently, the commercially available product is often enriched with the R-(+)-

enantiomer, known as fenoxaprop-P-ethyl.[2] While the S-(-)-enantiomer is considered less

herbicidally active, emerging research suggests potential for stereoselective toxicity, indicating

that its toxicological profile may differ from that of the R-(+)-enantiomer and the racemic

mixture.

Stereoselective Toxicity and Metabolism
Evidence from studies on aquatic organisms suggests that the S-(-)-enantiomer of fenoxaprop-

ethyl and its metabolites may exhibit greater toxicity than the R-(+)-enantiomer. A study on
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zebrafish (Danio rerio) and another on frogs and tadpoles indicated that the S-enantiomers of

fenoxaprop-ethyl and its degradation products were more toxic than their corresponding R-

enantiomers.[3][4]

In terms of metabolism, stereoselectivity has also been observed. In rabbits, the S-(-)-

enantiomer of the primary metabolite, fenoxaprop acid, was found to degrade faster than the R-

(+)-enantiomer.[5] Similarly, in soil, the S-(-)-enantiomer of fenoxaprop-ethyl degrades at a

faster rate than the R-(+)-enantiomer, a process attributed to microbial activity.[6] This

differential metabolism and toxicity underscore the importance of evaluating the toxicological

profile of each enantiomer individually.

Toxicological Profile of Fenoxaprop-ethyl (Racemic
Mixture) and Fenoxaprop-P-ethyl (R-(+)-enantiomer)
The following sections detail the toxicological profile of racemic fenoxaprop-ethyl and

fenoxaprop-P-ethyl, based on available data. This information is provided as a reference due to

the lack of specific data for the S-(-)-enantiomer.

Acute Toxicity
Fenoxaprop-P-ethyl generally exhibits low acute toxicity via oral, dermal, and inhalation routes

of exposure.[7]

Table 1: Acute Toxicity of Fenoxaprop-P-ethyl

Study Type Species Route LD50 / LC50 Reference

Acute Oral Rat Oral
3,150 - 4,000

mg/kg
[8]

Acute Oral Mouse Oral >5,000 mg/kg [8]

Acute Dermal Rat Dermal >2,000 mg/kg [7]

Acute Inhalation Rat Inhalation >1.224 mg/L [7]

Subchronic and Chronic Toxicity
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The primary target organs identified in subchronic and chronic studies with fenoxaprop-ethyl

are the liver and kidneys.[2][9] Effects observed include increased liver and kidney weights,

altered lipid metabolism, and hepatocellular hypertrophy.[7][10]

Table 2: Subchronic and Chronic Toxicity of Fenoxaprop-ethyl and Fenoxaprop-P-ethyl

Study
Type

Species
Compoun
d

NOAEL LOAEL
Effects
Observed
at LOAEL

Referenc
e

28-Day

Oral
Rat

Fenoxapro

p-P-ethyl

6

mg/kg/day

26

mg/kg/day

Altered

lipid

metabolism

, increased

liver and

kidney

weights.

[2]

90-Day

Oral
Rat

Fenoxapro

p-ethyl

1.5

mg/kg/day

9

mg/kg/day

Decreased

serum

cholesterol.

[9]

1-Year Oral Dog
Fenoxapro

p-ethyl

0.37

mg/kg/day
-

Reduced

body

weight.

[9]

Chronic/Ca

rcinogenicit

y

Rat
Fenoxapro

p-ethyl

1.5

mg/kg/day

9

mg/kg/day

Decreased

serum

cholesterol.

[9]

Carcinogenicity
Fenoxaprop-ethyl is not considered to be a human carcinogen.[9] While an increased incidence

of liver tumors was observed in male mice at high doses, this was attributed to a non-genotoxic

mechanism involving peroxisome proliferation, which is considered rodent-specific and not

relevant to humans. No evidence of carcinogenicity was found in rats.[9]

Genotoxicity
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A comprehensive battery of in vitro and in vivo studies has shown that fenoxaprop-ethyl is not

mutagenic or genotoxic.[9]

Table 3: Genotoxicity of Fenoxaprop-ethyl

Assay Type Test System Result Reference

Ames Test S. typhimurium Negative

Chromosomal

Aberration

Human Lymphocytes

(in vitro)
Negative

Gene Mutation
Hamster Cells (in

vitro)
Negative

Micronucleus Test Mouse (in vivo) Negative

Unscheduled DNA

Synthesis

Rat Hepatocytes (in

vitro)
Negative

Reproductive and Developmental Toxicity
Fenoxaprop-ethyl did not show effects on reproductive parameters in a two-generation study in

rats.[9] Developmental toxicity, such as skeletal anomalies in rats and rabbits, was observed,

but generally at doses that also caused maternal toxicity.[1][2][9]

Table 4: Reproductive and Developmental Toxicity of Fenoxaprop-ethyl
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Study Type Species
NOAEL
(Developme
ntal)

NOAEL
(Maternal)

Developme
ntal Effects

Reference

Development

al
Rat 32 mg/kg/day 32 mg/kg/day

Delayed

ossification.
[9]

Development

al
Rabbit 50 mg/kg/day -

Increased

incidence of

rib anomalies

and

diaphragmati

c hernia at

200 mg/kg.

[1]

2-Generation

Reproduction
Rat >180 ppm -

No

reproductive

effects.

Decreased

pup body

weights at

maternally

toxic doses.

[9]

Metabolism and Toxicokinetics
Fenoxaprop-ethyl is rapidly absorbed and metabolized. The primary metabolic pathway is the

cleavage of the ethyl ester to form the corresponding acid, fenoxaprop.[11] In rats, orally

administered fenoxaprop-P-ethyl is widely distributed and eliminated primarily in the feces and

urine. As mentioned earlier, the metabolism can be stereoselective.[5]

Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on the S-(-)-enantiomer of

fenoxaprop-ethyl are not available in the public domain. The following is a generalized workflow

for a standard acute oral toxicity study, based on OECD guidelines, which would be typical for

assessing a substance like fenoxaprop-ethyl.
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Phase 1: Preparation

Phase 2: Dosing and Observation

Phase 3: Necropsy and Analysis

Phase 4: Data Analysis

Test Substance
(S-(-)-fenoxaprop-ethyl)

Dose Formulation
(e.g., in corn oil)

Animal Selection
(e.g., Wistar Rats)

Single Oral Gavage

Clinical Observation
(14 days)

Body Weight MeasurementGross Necropsy

LD50 CalculationHistopathology
(if required)

Final Report
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Preparation

Incubation

Plating and Scoring

Analysis

Test Substance
(S-(-)-fenoxaprop-ethyl)

Incubation of Test Substance,
Bacteria, and S9 Mix

Bacterial Strains
(e.g., Salmonella typhimurium)

S9 Metabolic
Activation Mix

Plating on Minimal
Glucose Agar

Counting Revertant Colonies

Data Analysis and
Interpretation

Fenoxaprop-ethyl
(R-(+)-enantiomer)

Acetyl-CoA Carboxylase
(ACCase)

Inhibits Fatty Acid
Biosynthesis

Catalyzes
Lipid Production Cell Death

Disruption leads to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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